Thiophene-3-carbaldehyde oxime
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Overview
Description
Thiophene-3-carbaldehyde oxime is a heterocyclic organic compound with the molecular formula C5H5NOS. It features a thiophene ring, which is a five-membered ring containing one sulfur atom, and an oxime functional group attached to the third carbon of the ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophene-3-carbaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of thiophene-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Thiophene-3-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiophene-3-carboxylic acid.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Thiophene-3-carboxylic acid.
Reduction: Thiophene-3-carbaldehyde amine.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Thiophene-3-carbaldehyde oxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of corrosion inhibitors and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of thiophene-3-carbaldehyde oxime involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to interfere with bacterial cell wall synthesis. In anticancer research, it has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Thiophene-3-carbaldehyde oxime can be compared with other thiophene derivatives such as:
- Thiophene-2-carbaldehyde oxime
- Thiophene-2-carboxaldehyde
- Thiophene-3-carboxylic acid
Uniqueness: this compound is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .
Properties
Molecular Formula |
C5H5NOS |
---|---|
Molecular Weight |
127.17 g/mol |
IUPAC Name |
(NZ)-N-(thiophen-3-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C5H5NOS/c7-6-3-5-1-2-8-4-5/h1-4,7H/b6-3- |
InChI Key |
CPCZUXSHORSJIZ-UTCJRWHESA-N |
Isomeric SMILES |
C1=CSC=C1/C=N\O |
Canonical SMILES |
C1=CSC=C1C=NO |
Origin of Product |
United States |
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